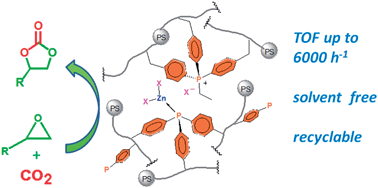Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
Journal of Materials Chemistry A Pub Date: 2016-09-08 DOI: 10.1039/C6TA05823J
Abstract
A series of quaternary phosphonium salt and ZnX2–PPh3 integrated hierarchical porous organic polymers (POPs) with tailorable stoichiometric copolymerization proportions were obtained through the method of solvothermal synthesis. The resultant POP materials feature hierarchical porous structures, high BET surface areas (up to 1115 m2 g−1), excellent CO2 uptake abilities (87 mg g−1 at 273 K under 1 atm CO2) and multifunctional sites. Owing to the cooperative effect of quaternary phosphonium salt and homogeneously distributed ZnX2–PPh3 species, which is probably strengthened by the confined hierarchical structure and flexible frameworks, these POP catalysts provided the highest activity (initial turnover frequencies up to 6022 h−1) among heterogeneous catalysts reported to date within the context of cyclic carbonate formation. The effect of reaction parameters (reaction time, temperature, and CO2 pressure) on the catalytic performance as well as other epoxide substrates was also investigated in detail. Furthermore, these catalysts can be easily recovered and reused five times without a significant loss of activity.


Recommended Literature
- [1] Carbene based photochemical molecular assemblies for solar driven hydrogen generation†
- [2] Enantioselective methodologies for the synthesis of spiro compounds
- [3] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [4] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [5] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [6] Carbon nanostructures in biology and medicine
- [7] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [8] An unusual chiral 3D inorganic connectivity featuring a {Pb18} wheel: rapid and highly selective and sensitive sensing of Co(ii)†
- [9] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [10] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 141807-57-0
-
CAS no.: 1291-72-1









